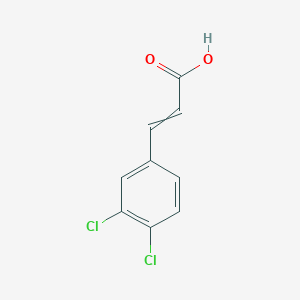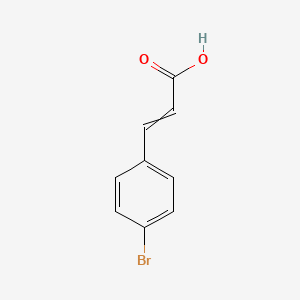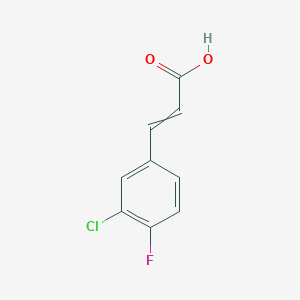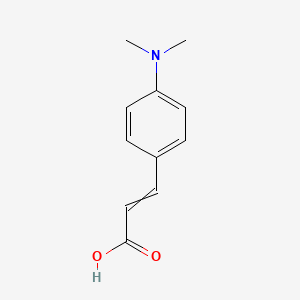
4-(N,N-dimethylamino) cinnamic acid
Vue d'ensemble
Description
4-(N,N-dimethylamino) cinnamic acid, also known as p-(Dimethylamino)cinnamic acid, is an organic compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . This compound belongs to the class of organic compounds known as 2-enoyl coas .
Molecular Structure Analysis
The molecular structure of 4-(N,N-dimethylamino) cinnamic acid consists of a cinnamic acid core with a dimethylamino group attached to the para position of the phenyl ring . The compound’s structure can be represented by the linear formula (CH3)2NC6H4CH=CHCO2H .
Physical And Chemical Properties Analysis
4-(N,N-dimethylamino) cinnamic acid is a yellow to beige crystalline powder . It has a melting point of 227-228°C (dec.) (lit.) . The compound has a density of 1.1258 (rough estimate) and a refractive index of 1.5220 (estimate) .
Applications De Recherche Scientifique
Binding to Serum Albumins : DMACA shows significant binding to serum albumins, a process important in drug delivery and pharmacokinetics. This binding occurs through an entropy-driven mechanism, with the ligand binding to proteins in 1:1 stoichiometry (Singh & Mitra, 2011).
Photophysical Properties : The photophysics of DMACA has been studied in various environments, revealing insights into its dual fluorescence, which arises from its excited state dynamics. This information is crucial for applications in fluorescence spectroscopy and material science (Bangal & Chakravorti, 1998).
Chemical Synthesis Applications : DMACA has been involved in novel chemical synthesis approaches. For example, it is used in the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids (Chiriac et al., 2005).
Role in Dye Synthesis : DMACA has been utilized in the functionalization of pyranoflavyliums to create new dyes with extended chromatic stability. This application demonstrates its utility in the development of novel and environmentally friendly dyes (Pereira et al., 2022).
In Food and Cosmetic Industries : Cinnamic acid, from which DMACA is derived, has multiple uses in food and cosmetics due to its antioxidant, antimicrobial, and anti-cancer activities. This highlights the broader context of DMACA’s potential applications (Skalková & Csomorová, 2016).
Biological Studies : DMACA's interaction with proteins like bovine serum albumin and its behavior in various micellar systems have been extensively studied, offering insights into its biological interactions and potential therapeutic applications (Singh & Mitra, 2008).
Anticancer Potential : Cinnamic acid derivatives, including DMACA, have been explored for their anticancer properties. This research underscores the potential medicinal applications of DMACA and related compounds in oncology (De et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
3-[4-(dimethylamino)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12(2)10-6-3-9(4-7-10)5-8-11(13)14/h3-8H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNPVMCASGWEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305412 | |
| Record name | 4-(Dimethylamino)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylamino) cinnamic acid | |
CAS RN |
1552-96-1 | |
| Record name | 4-(Dimethylamino)cinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1552-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)cinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



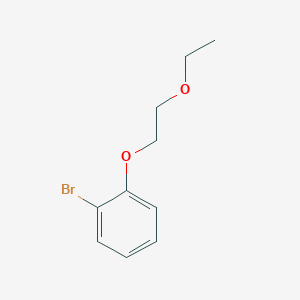
![Methyl 1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7859482.png)
![Methyl 1-[(4-bromophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7859488.png)
![Methyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7859492.png)
![Methyl 1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7859505.png)
![Methyl 1-[(4-bromo-2-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7859508.png)
![Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B7859510.png)
![2-[(2-Hydroxy-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7859527.png)
![Methyl 3-[(ethanesulfonyl)amino]benzoate](/img/structure/B7859538.png)
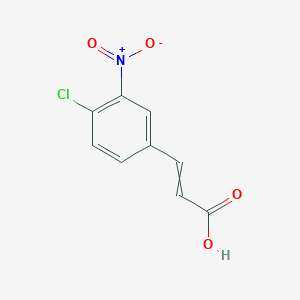
![3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B7859548.png)
